molecular formula C13H11N3O2S B14141995 2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine CAS No. 89075-41-2

2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine

Cat. No.: B14141995
CAS No.: 89075-41-2
M. Wt: 273.31 g/mol
InChI Key: WCMHDHSTWVVPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine is a compound of significant interest in medicinal chemistry. This compound is known for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, which makes it a promising candidate for the development of anti-inflammatory drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine typically involves a multi-step process. One common method starts with the reaction of aniline derivatives with α-bromo-4-(methanesulfonyl)acetophenone to form 1-(4-(methanesulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives. These intermediates are then condensed with different 2-aminopyridines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding methyl derivative.

Scientific Research Applications

2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine involves the inhibition of the COX-2 enzyme. This enzyme is responsible for converting arachidonic acid to prostaglandins, which are mediators of inflammation. By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine is unique due to its specific structure, which allows it to selectively inhibit COX-2. This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Properties

CAS No.

89075-41-2

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

2-(4-methylsulfonylphenyl)-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C13H11N3O2S/c1-19(17,18)10-4-2-9(3-5-10)13-15-11-6-7-14-8-12(11)16-13/h2-8H,1H3,(H,15,16)

InChI Key

WCMHDHSTWVVPIH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.